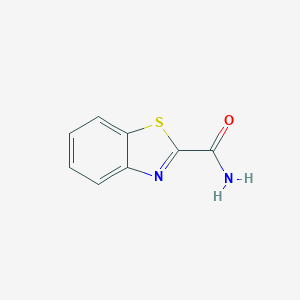

2-Benzothiazolecarboxamide

Overview

Description

2-Benzothiazolecarboxamide is a compound with the molecular formula C8H6N2OS. It has been identified as a new antituberculosis chemotype that inhibits mycobacterial ATP phosphoribosyl transferase .

Synthesis Analysis

The synthesis of 2-Benzothiazolecarboxamide and its derivatives often involves the condensation of 2-aminobenzenethiols with aldehydes, ketones, acids, or acyl chlorides . The synthetic strategies have been developed to improve the selectivity, purity, and yield of the products .

Molecular Structure Analysis

The molecular structure of 2-Benzothiazolecarboxamide is characterized by a benzothiazole ring attached to a carboxamide group . The InChI code for this compound is 1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzothiazolecarboxamide include a molecular weight of 178.21 g/mol . It is typically stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Pharmaceutical Chemistry

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.

Industrial Applications

2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . For instance, 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

Bacterial Detection

2-Benzothiazolecarboxamide derivatives are used in bacterial detection . They are also used as electrophosphorescent emitter in OLEDs .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Mechanism of Action

Target of Action

2-Benzothiazolecarboxamide has been found to interact with several targets. It has been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins . Additionally, benzothiazole derivatives have shown potential as antibacterial agents by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The key mechanism of action of 2-Benzothiazolecarboxamide involves the suppression of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby exhibiting its anti-inflammatory properties .

Biochemical Pathways

The inhibition of COX enzymes by 2-Benzothiazolecarboxamide affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane and prostaglandins . These compounds play a significant role in inflammation, pain, and fever, so their reduction can alleviate these symptoms .

Result of Action

The primary result of 2-Benzothiazolecarboxamide’s action is its anti-inflammatory effect due to the inhibition of COX enzymes . This leads to a reduction in the production of thromboxane and prostaglandins, which are key mediators of inflammation .

Future Directions

properties

IUPAC Name |

1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYASTVLDAJIXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348577 | |

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazolecarboxamide | |

CAS RN |

29198-43-4 | |

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

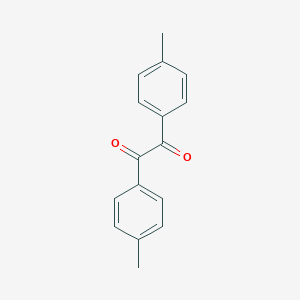

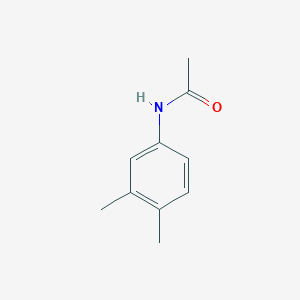

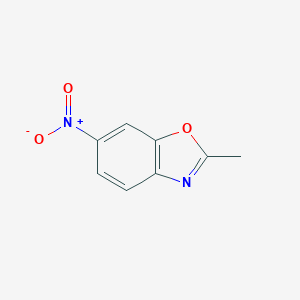

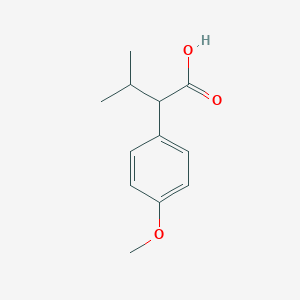

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Benzothiazolecarboxamide synthesized and what is its key reactive behavior?

A1: 2-Benzothiazolecarboxamide (8) can be dehydrated in boiling phosphoryl chloride (POCl3) to yield 2-Benzothiazolecarbonitrile (9). [] This reaction highlights the susceptibility of the amide group to dehydration under certain conditions.

Q2: Is there any spectroscopic data available for 2-Benzothiazolecarboxamide and its derivatives?

A2: While the provided abstract doesn't detail specific spectroscopic data for 2-Benzothiazolecarboxamide itself, it mentions that spectroscopic data for the related 2-Cyanobenzothiazole N-oxides and 2-Benzothiazolecarbonitriles are discussed within the paper. [] This suggests that spectroscopic techniques were likely employed to characterize these compounds, potentially including methods like NMR, IR, and Mass Spectrometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)